

# Unraveling the Molecular Targets of 6-Deoxyilludin M: A Technical Guide

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## Compound of Interest

Compound Name: 6-Deoxyilludin M

Cat. No.: B057007

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Note on Nomenclature: The compound **6-Deoxyilludin M** is a member of the illudin family of sesquiterpenes. In scientific literature, the more extensively studied semi-synthetic derivative, Irofulven (6-hydroxymethylacylfulvene or MGI-114), is often the focus. This guide will primarily discuss the molecular targets of Irofulven, as it is the most relevant and well-documented compound in this class for which extensive research is available.

Irofulven is a promising anti-cancer agent that has demonstrated significant activity against a variety of solid tumors, particularly those resistant to conventional chemotherapies.<sup>[1][2][3]</sup> Its unique mechanism of action and distinct spectrum of activity have made it a subject of considerable interest in the field of oncology. This technical guide provides an in-depth overview of the molecular targets of Irofulven, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

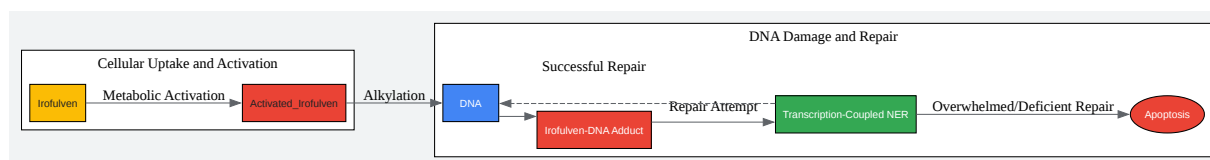
## Primary Molecular Target: DNA

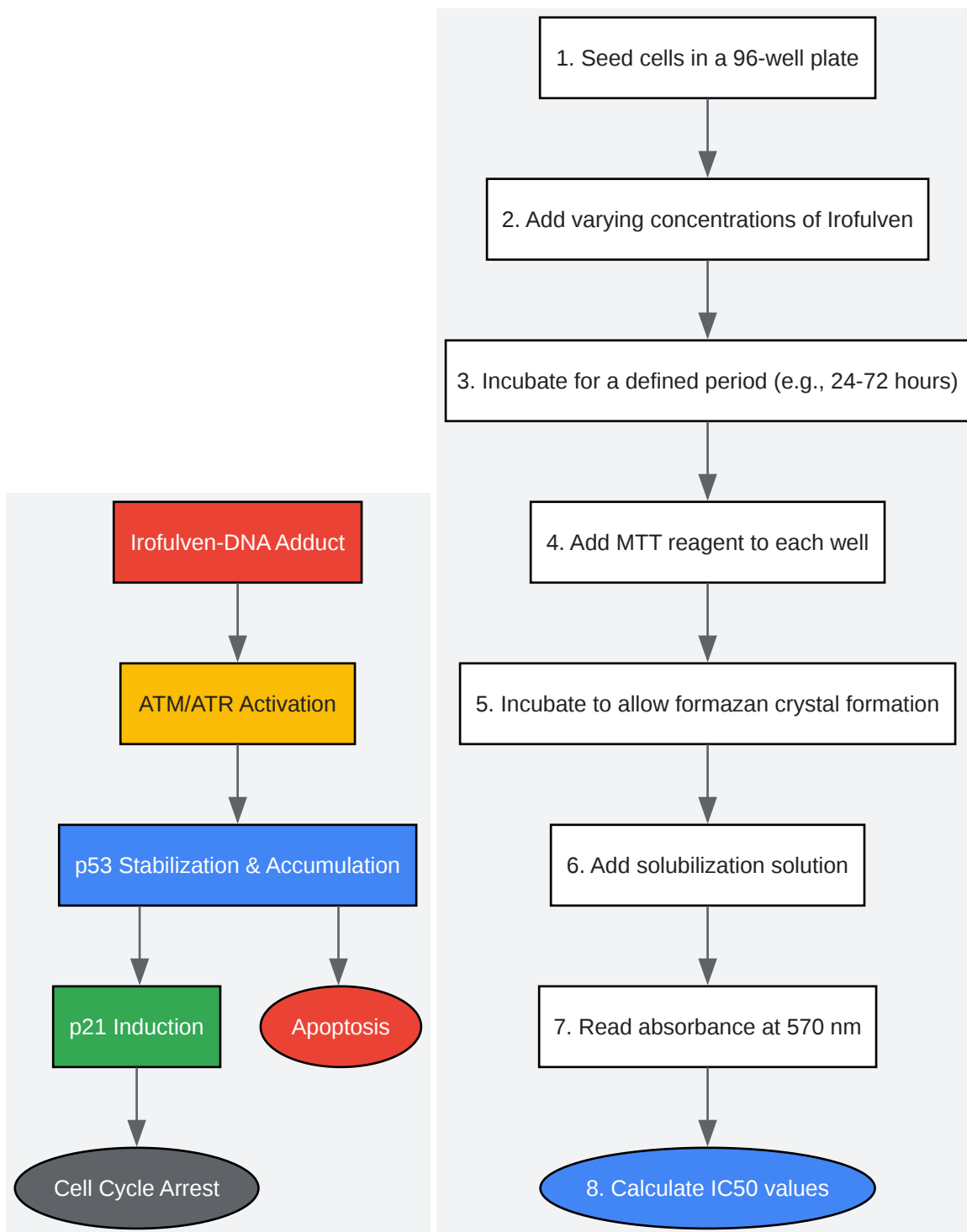
The principal molecular target of Irofulven is genomic DNA. It functions as a DNA alkylating agent, forming covalent adducts that obstruct critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis.<sup>[4][5]</sup>

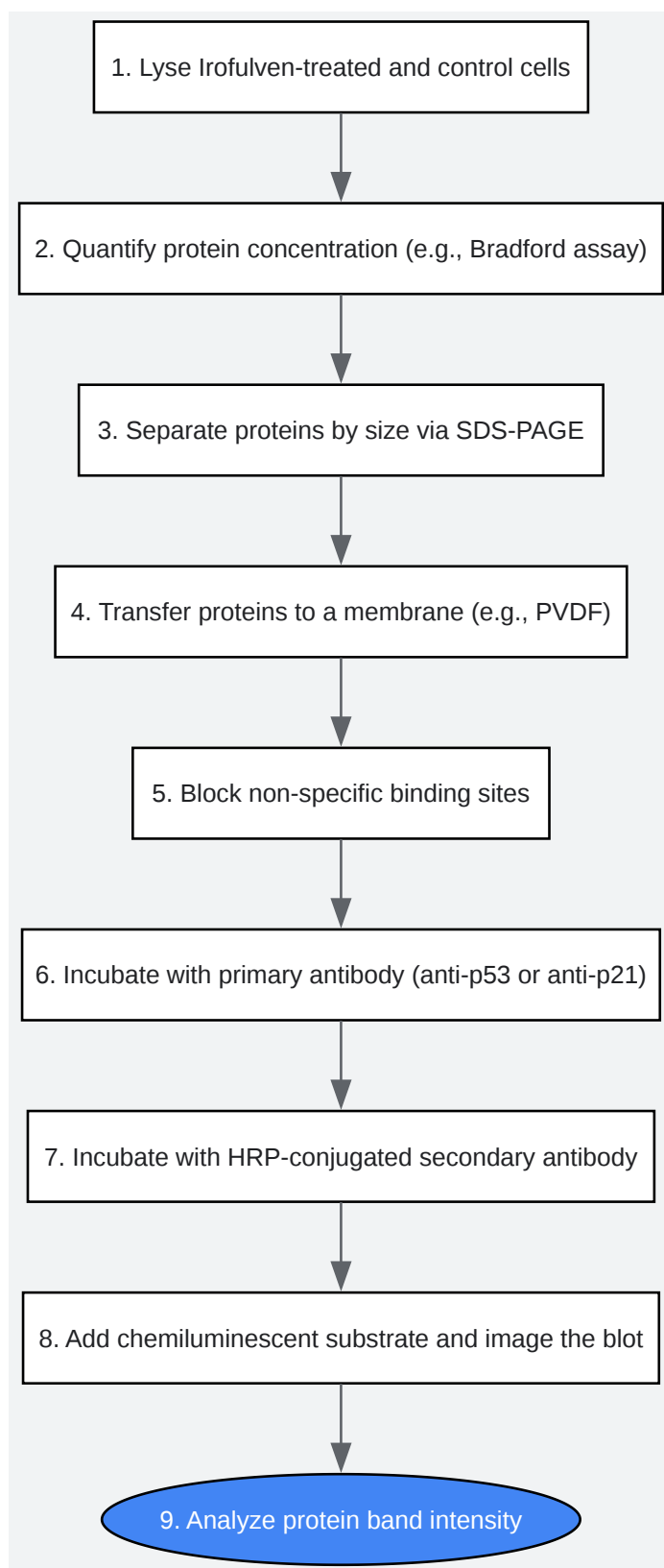
## Mechanism of DNA Alkylation and the Role of Nucleotide Excision Repair (NER)

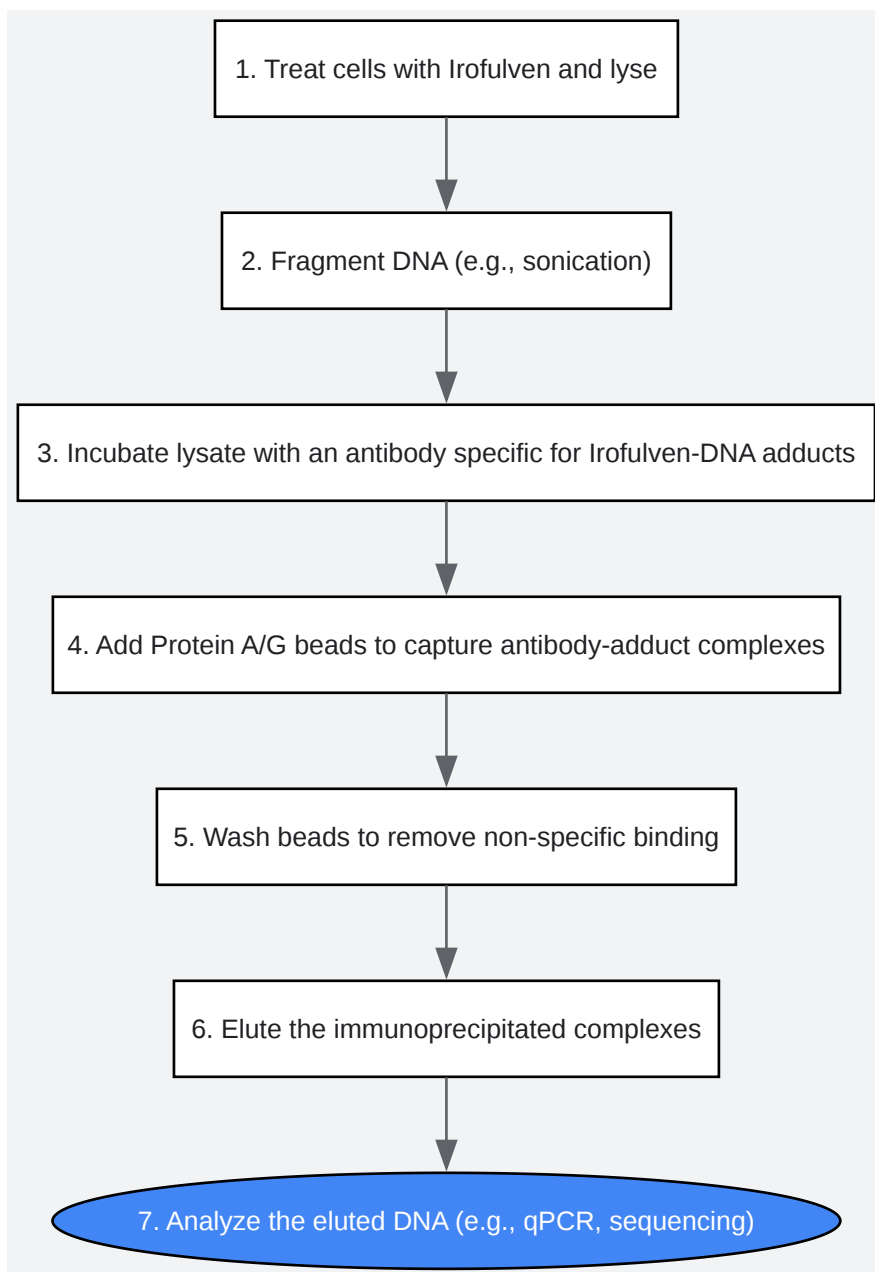
Irofulven is a prodrug that requires metabolic activation to exert its cytotoxic effects. Once activated, it forms monofunctional adducts with DNA, primarily with adenine and guanine bases.[5] A critical aspect of Irofulven's mechanism is its interaction with the DNA repair machinery, specifically the Nucleotide Excision Repair (NER) pathway.

Unlike many other DNA damaging agents, the lesions induced by Irofulven are not efficiently recognized and repaired by the global genome repair (GGR) sub-pathway of NER. Instead, they are primarily addressed by the transcription-coupled NER (TC-NER) pathway.[6][7] This reliance on TC-NER for repair creates a therapeutic window, as cancer cells with deficiencies in this pathway are particularly sensitive to Irofulven.[4] The synergistic effect observed when Irofulven is combined with other DNA damaging agents, such as platinum-based drugs, is thought to arise from overwhelming the NER system at different points.[7]









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Address: 3281 E Guasti Rd

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